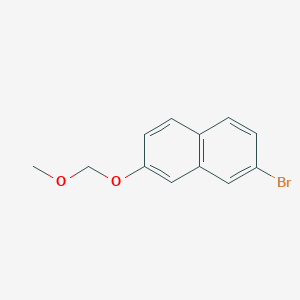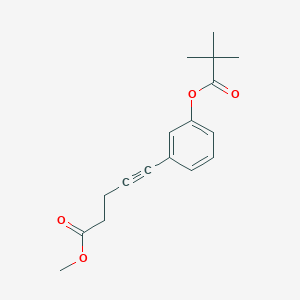
1-Acetyl-6-(trifluoromethoxy)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-6-(trifluoromethoxy)indolin-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by the presence of an acetyl group at the first position, a trifluoromethoxy group at the sixth position, and an indolin-2-one core structure. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-6-(trifluoromethoxy)indolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and trifluoromethoxy reagents.
Acetylation: The indole derivative undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
Trifluoromethoxylation: The acetylated intermediate is then subjected to trifluoromethoxylation using a trifluoromethoxy reagent, such as trifluoromethoxy iodide, under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, including:
Catalysts: Use of catalysts like palladium or copper to enhance reaction efficiency.
Solvents: Selection of appropriate solvents such as dichloromethane or toluene to facilitate the reactions.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetyl-6-(trifluoromethoxy)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of catalysts.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Acetyl-6-(trifluoromethoxy)indolin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-6-(trifluoromethoxy)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or proteins involved in biological processes.
Pathways: Modulation of signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
1-Acetyl-6-methoxyindolin-2-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-Acetyl-6-chloroindolin-2-one: Similar structure but with a chloro group instead of a trifluoromethoxy group.
1-Acetyl-6-bromoindolin-2-one: Similar structure but with a bromo group instead of a trifluoromethoxy group.
Uniqueness: 1-Acetyl-6-(trifluoromethoxy)indolin-2-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C11H8F3NO3 |
|---|---|
Peso molecular |
259.18 g/mol |
Nombre IUPAC |
1-acetyl-6-(trifluoromethoxy)-3H-indol-2-one |
InChI |
InChI=1S/C11H8F3NO3/c1-6(16)15-9-5-8(18-11(12,13)14)3-2-7(9)4-10(15)17/h2-3,5H,4H2,1H3 |
Clave InChI |
FWTOKNQTPSMYGL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(=O)CC2=C1C=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B11755669.png)
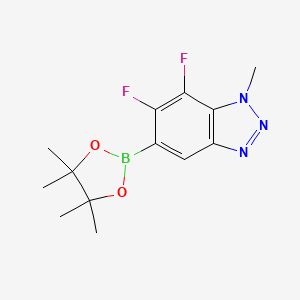
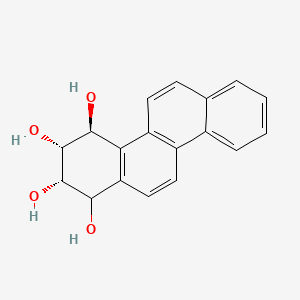
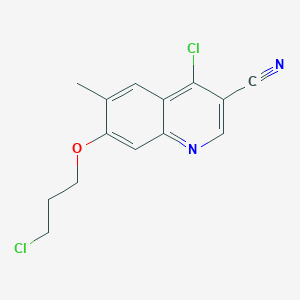
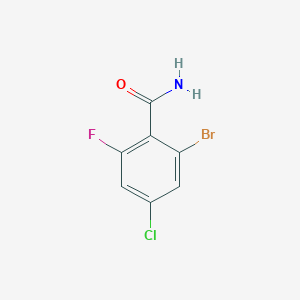
![(1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B11755717.png)

![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755722.png)
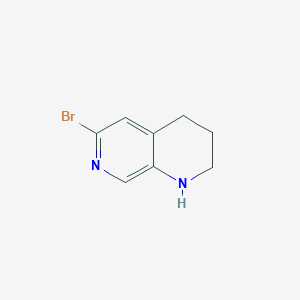
![1-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B11755739.png)
![(3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11755753.png)
![8-Methyl-1,8-diazaspiro[5.5]undecane](/img/structure/B11755759.png)
